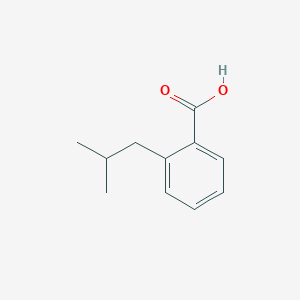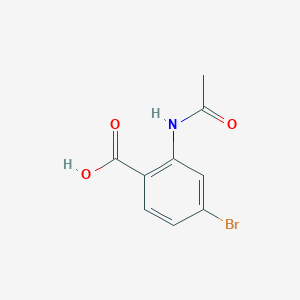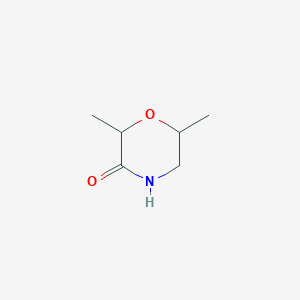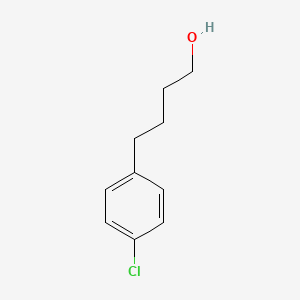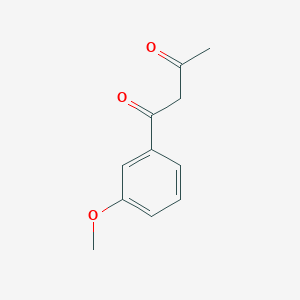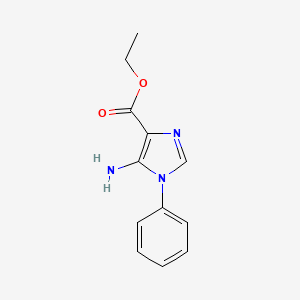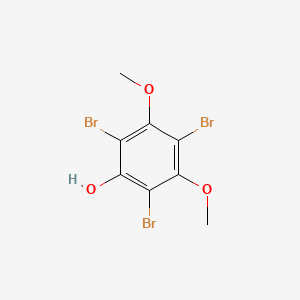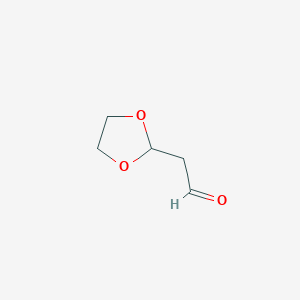
7-Methoxyisochroman-4-one
Overview
Description
7-Methoxyisochroman-4-one is a heterobicyclic compound with the CAS Number: 54212-34-9 . It has a molecular weight of 178.19 and its IUPAC name is 7-methoxy-1H-isochromen-4 (3H)-one .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes 7-Methoxyisochroman-4-one, has seen significant developments . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis
The molecular structure of 7-Methoxyisochroman-4-one is represented by the linear formula C10H10O3 . Its InChI Code is 1S/C10H10O3/c1-12-8-2-3-9-7 (4-8)5-13-6-10 (9)11/h2-4H,5-6H2,1H3 .Physical And Chemical Properties Analysis
7-Methoxyisochroman-4-one is a solid at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Reduction
- Synthesis Methods : 7-Methoxychroman undergoes Birch reduction, leading to hydrolysis products such as 4a,5,6,7-tetrahydrochroman-7-one. This compound can also be obtained by hydrogenating 4-(γ-hydroxypropyl)-resorcinol in the presence of rhodium on alumina (Blickenstaff & Tao, 1968).
Natural Occurrence and Isolation
- Natural Isolation : From the bulb wax of Eucomis comosa, 5, 7-Dihydroxy-8-methoxy-chroman-4-one was isolated. This compound is the first natural chroman-4-one known to be unsubstituted in the heterocyclic ring (Heller & Tamm, 1978).
Anticancer and Antimitotic Properties
- Antimitotic Agent : 4'-methoxy-2-styrylchromone shows selective proliferation inhibition in human tumor cell lines, blocking tumor cells in the G2/M phase of the cell cycle, suggesting its potential as a microtubule-stabilizing antimitotic agent (Marinho et al., 2008).
Biological Imaging and Fluorescence
- Fluorescent Scaffolds : 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs), developed from 7-hydroxyisoflavones, serve as fluorescent scaffolds for biological imaging in cells and tissues, offering advantages like non-toxicity and strong fluorescence (Miao et al., 2015).
Photochemical Reactions
- Photochemical Synthesis : 7-Methoxychromone reacts with acetylene under photochemical conditions to form specific adducts and dimers, demonstrating its potential in photochemical synthesis applications (Matsui & Nakayama, 1983).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Isochroman derivatives, such as methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, exhibit unique crystal structures, often crystallizing in chiral space groups, which is significant for understanding molecular interactions and properties (Palusiak et al., 2004).
Plant Growth Regulatory Activity
- Agricultural Applications : Ester and ether derivatives of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman show plant growth regulatory activity, indicating potential use in agriculture (Cutler et al., 1997).
Dual Emission Dyes
- Development of Dyes : 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones are synthesized to create dyes with dual emission in the red region of the spectrum, useful in fluorescent probes for biological research (Klymchenko & Mély, 2004).
Anti-angiogenic Properties
- Medical Applications : A homoisoflavanone derivative of 7-Methoxyisochroman-4-one from Cremastra appendiculata bulb has shown potent inhibition of angiogenesis, indicating potential medical applications (Shim et al., 2004).
Safety And Hazards
Future Directions
While specific future directions for 7-Methoxyisochroman-4-one are not available, there are general trends in the field of chemistry that could be relevant. For instance, there is a growing interest in developing new chromone derivatives with diversified pharmacological activities . Additionally, there is a push towards more sustainable and efficient chemical transformations .
Relevant Papers The relevant papers retrieved provide insights into the synthesis, properties, and potential applications of 7-Methoxyisochroman-4-one . They highlight the importance of this compound as a building block in medicinal chemistry and provide information on its properties .
properties
IUPAC Name |
7-methoxy-1H-isochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLNVFZLTMUAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561315 | |
| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyisochroman-4-one | |
CAS RN |
54212-34-9 | |
| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



